molecular formula C11H14BrNS B1518162 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine CAS No. 1154177-90-8

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No.: B1518162
CAS No.: 1154177-90-8
M. Wt: 272.21 g/mol
InChI Key: RPXFUNFOAAVJPC-UHFFFAOYSA-N
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Description

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound with the molecular formula C11H14BrNS. It belongs to the class of benzothiopyran derivatives and is characterized by the presence of a bromine atom, an ethyl group, and an amine group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the following steps:

  • Bromination: The starting material, 3,4-dihydro-2H-1-benzothiopyran-4-amine, undergoes bromination to introduce the bromine atom at the 6-position.

  • Ethylation: The brominated compound is then subjected to ethylation to attach the ethyl group at the nitrogen atom.

  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the bromine or amine positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, such as amines or bromides.

  • Substitution Products: Derivatives with different substituents at the bromine or amine positions.

Scientific Research Applications

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is compared with other similar compounds, such as:

  • 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine: Similar structure but lacks the ethyl group.

  • N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine: Lacks the bromine atom.

  • 6-bromo-N-ethyl-2H-1-benzothiopyran-4-amine: Different position of the bromine atom.

These compounds share similarities in their core structure but differ in the presence and position of functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

6-bromo-N-ethyl-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS/c1-2-13-10-5-6-14-11-4-3-8(12)7-9(10)11/h3-4,7,10,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXFUNFOAAVJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154177-90-8
Record name 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
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Reactant of Route 5
6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 6
6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

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